molecular formula C19H16F2N2O3 B6567122 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide CAS No. 1021264-89-0

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B6567122
CAS No.: 1021264-89-0
M. Wt: 358.3 g/mol
InChI Key: LRHODEDISMWQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a difluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2,4-difluorophenyl-substituted nitrile and an appropriate amine.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be introduced through a nucleophilic substitution reaction, where the oxazole intermediate reacts with 3-methylphenoxyacetyl chloride in the presence of a base, such as triethylamine.

    Final Coupling Step: The final step involves coupling the oxazole intermediate with the phenoxyacetamide moiety under suitable reaction conditions, such as refluxing in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide moiety can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.

    Industry: It may find applications in the development of new materials, coatings, or other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or proteins, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide: This compound has a similar structure but with a different substitution pattern on the phenoxyacetamide moiety.

    N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-chlorophenoxy)acetamide: This compound features a chlorine atom instead of a methyl group on the phenoxyacetamide moiety.

    N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a methyl group on the phenoxyacetamide moiety.

These comparisons highlight the structural variations and potential differences in chemical and biological properties among similar compounds.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-12-3-2-4-15(7-12)25-11-19(24)22-10-14-9-18(26-23-14)16-6-5-13(20)8-17(16)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHODEDISMWQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.